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Compound of Interest

Compound Name: 6-Methoxyquinolin-5-amine

Cat. No.: B1297789 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of positional isomers of 6-
methoxyquinolin-5-amine. Due to a lack of published experimental data for 6-
methoxyquinolin-5-amine, this document focuses on the available data for its known

positional isomers to aid in their identification and differentiation.

Introduction
Positional isomerism in pharmacologically active scaffolds like the methoxy-aminoquinoline

core can significantly impact their physicochemical properties, biological activity, and metabolic

fate. Therefore, robust analytical methods for the synthesis and characterization of these

isomers are crucial in drug discovery and development. This guide summarizes key

characterization data and experimental protocols for several positional isomers of 6-
methoxyquinolin-5-amine.

Physicochemical Properties
The position of the amino and methoxy groups on the quinoline ring influences properties such

as melting point, boiling point, and pKa. A summary of available data for two positional isomers

is presented below.
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Property
6-Methoxyquinolin-8-
amine

8-Methoxyquinolin-5-
amine

CAS Number 90-52-8[1] 70945-35-6[2]

Molecular Formula C₁₀H₁₀N₂O[1] C₁₀H₁₀N₂O

Molecular Weight 174.20 g/mol [1] 174.20 g/mol

Melting Point 41 °C[3] 142 °C[4]

Boiling Point 137-138 °C @ 1 Torr[3] Not available

Predicted pKa 3.49 ± 0.10[3] Not available

Spectroscopic and Chromatographic
Characterization
Spectroscopic and chromatographic techniques are essential for the unambiguous

identification of positional isomers. Below is a summary of expected and reported data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the

substitution pattern on the quinoline ring. The chemical shifts of the aromatic protons and

carbons are highly dependent on the positions of the electron-donating methoxy and amino

groups.

¹H NMR Data for 6-Methoxy-2-phenylquinoline-4-carboxylic acid (a related derivative):
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Protons Chemical Shift (δ ppm)

OCH₃ 3.94 (s, 3H)

Phenyl H₃, H₄, H₅ & Quinoline H₇ 7.49-7.61 (m, 4H)

Phenyl H₂, H₆ 8.08–8.15 (m, 2H)

Quinoline, H₅ & H₈ 8.25-8.28 (m, 2H)

Quinoline H₃ 8.47 (s, 1H)

COOH 13.96 (s, 1H)

(Data from a study on 6-methoxy-2-

arylquinolines)[5]

¹³C NMR Data for 6-Methoxy-2-phenylquinoline-4-carboxylic acid (a related derivative):

Carbons Chemical Shift (δ ppm)

OCH₃ 55.92

Aromatic & Quinoline Carbons

104.09, 120.24, 123.00, 125.44, 127.32, 129.43,

130.01, 131.86, 135.83, 138.49, 145.23, 153.65,

158.80

COOH 168.10

(Data from a study on 6-methoxy-2-

arylquinolines)[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the isomers. While positional isomers have the same molecular weight, their fragmentation

patterns can differ, aiding in their differentiation.

GC-MS Data for 6-Methoxyquinolin-8-amine:
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m/z Relative Intensity

174 Base Peak

145 High

131 High

(Data from NIST Mass Spectrometry Data

Center)[1]

LC-MS Data for 6-Methoxyquinolin-8-amine:

Precursor m/z Top 5 Peaks

175.0866 [M+H]⁺
132.0682, 131.0604, 160.0631, 175.0865,

144.0682

(Data from MassBank of North America)[1]

High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for the separation and purification of positional isomers. The choice of

stationary and mobile phases is critical for achieving baseline separation.

Stationary Phase Mobile Phase Application

Reversed-phase (e.g., C18) Acetonitrile/water gradient
Separation of various aryl

amine isomers

(General method for aryl amine

isomer separation)

Experimental Protocols
Synthesis of Methoxy-Aminoquinolines (General Skraup
Reaction)
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The Skraup synthesis is a classic method for preparing quinolines. For methoxy-

aminoquinolines, a substituted aniline is reacted with glycerol, an oxidizing agent (e.g.,

nitrobenzene), and sulfuric acid.

Combine the substituted p-methoxyaniline, glycerol, a corresponding nitrobenzene

derivative, and ferrous sulfate.

Slowly add concentrated sulfuric acid while cooling.

Heat the mixture under reflux for several hours.

Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide).

Extract the product with an organic solvent (e.g., ethyl acetate).

Purify the crude product by column chromatography or recrystallization.[6][7]

A general workflow for the synthesis is depicted below.

Synthesis Workflow

Substituted Aniline +
Glycerol +

Oxidizing Agent

Skraup Reaction
(H₂SO₄, Heat)

Neutralization &
Extraction

Column Chromatography
or Recrystallization

Purified
Methoxy-Aminoquinoline

Click to download full resolution via product page

Caption: General workflow for the synthesis of methoxy-aminoquinolines.

Characterization of Isomers
NMR Spectroscopy: Dissolve the purified isomer in a suitable deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to determine the chemical shifts and

coupling constants of the protons and carbons, which will reveal the substitution pattern.
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Mass Spectrometry: Introduce the sample into a mass spectrometer (e.g., via GC-MS or LC-

MS) to determine the molecular weight and analyze the fragmentation pattern for structural

elucidation.

HPLC Analysis: Develop an HPLC method using a suitable column (e.g., C18) and a mobile

phase gradient (e.g., acetonitrile/water) to separate the isomers and determine their purity.

A general workflow for characterization is depicted below.

Characterization Workflow

Purified Isomer NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(GC-MS or LC-MS) HPLC Analysis Spectroscopic and

Chromatographic Data

Click to download full resolution via product page

Caption: General workflow for the characterization of positional isomers.

Biological Activity and Signaling Pathways
While various quinoline derivatives have been investigated for their biological activities,

including antiplasmodial and P-glycoprotein inhibitory effects, a direct comparative study of the

positional isomers of 6-methoxy-5-aminoquinoline on specific signaling pathways has not been

found in the reviewed literature.[5][7] Therefore, diagrams of specific signaling pathways cannot

be provided at this time. Further research is required to elucidate the structure-activity

relationships and mechanisms of action for this specific set of isomers.

Conclusion
The characterization of positional isomers of 6-methoxy-5-aminoquinoline requires a

combination of synthetic chemistry and analytical techniques. While experimental data for

some isomers, such as 6-methoxyquinolin-8-amine and 8-methoxyquinolin-5-amine, are

available, a comprehensive dataset for all possible isomers, including the titular 6-
methoxyquinolin-5-amine, is lacking in the current literature. The protocols and data
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presented in this guide provide a foundation for researchers to identify and differentiate these

compounds, which is a critical step in the exploration of their potential as therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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